molecular formula C13H21NO B1375251 3-Amino-1-(4-tert-butylphenyl)propan-1-ol CAS No. 1082392-21-9

3-Amino-1-(4-tert-butylphenyl)propan-1-ol

Cat. No.: B1375251
CAS No.: 1082392-21-9
M. Wt: 207.31 g/mol
InChI Key: BWLRSHGKMGRZFV-UHFFFAOYSA-N
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Description

3-Amino-1-(4-tert-butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol . This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a propanol chain with an amino group at the terminal position. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-Amino-1-(4-tert-butylphenyl)propan-1-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-methylphenyl)propan-1-ol
  • 3-Amino-1-(4-ethylphenyl)propan-1-ol
  • 3-Amino-1-(4-isopropylphenyl)propan-1-ol

Uniqueness

3-Amino-1-(4-tert-butylphenyl)propan-1-ol is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where selective binding and reduced reactivity are desired .

Properties

IUPAC Name

3-amino-1-(4-tert-butylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLRSHGKMGRZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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